2-Chloro-4,5-dimethoxybenzene-1-thiol
Overview
Description
2-Chloro-4,5-dimethoxybenzene-1-thiol is an organic compound with the molecular formula C8H9ClO2S It is a derivative of benzene, featuring chloro, methoxy, and thiol functional groups
Scientific Research Applications
2-Chloro-4,5-dimethoxybenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,5-dimethoxybenzene-1-thiol typically involves the chlorination of 4,5-dimethoxybenzene followed by thiolation. The process can be summarized as follows:
Chlorination: 4,5-dimethoxybenzene is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the desired position.
Thiolation: The chlorinated intermediate is then reacted with a thiolating agent, such as thiourea or sodium hydrosulfide (NaHS), to introduce the thiol group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4,5-dimethoxybenzene-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding 4,5-dimethoxybenzene-1-thiol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) under appropriate conditions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: 4,5-Dimethoxybenzene-1-thiol.
Substitution: Corresponding substituted benzene derivatives.
Mechanism of Action
The mechanism of action of 2-Chloro-4,5-dimethoxybenzene-1-thiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their activity. The chloro and methoxy groups can influence the compound’s reactivity and interactions with other molecules. Pathways involved may include redox reactions, nucleophilic substitution, and coordination with metal ions.
Comparison with Similar Compounds
1-Chloro-2,5-dimethoxybenzene: Similar structure but lacks the thiol group.
4,5-Dimethoxybenzene-1-thiol: Similar structure but lacks the chloro group.
2-Chloro-4,5-dimethoxybenzene: Similar structure but lacks the thiol group.
Uniqueness: 2-Chloro-4,5-dimethoxybenzene-1-thiol is unique due to the presence of both chloro and thiol groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
2-chloro-4,5-dimethoxybenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-10-6-3-5(9)8(12)4-7(6)11-2/h3-4,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REIRDXYGRJGSNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1OC)Cl)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094359-76-8 | |
Record name | 2-chloro-4,5-dimethoxybenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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